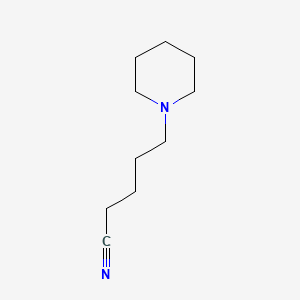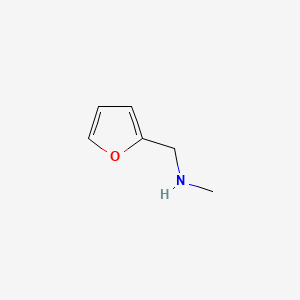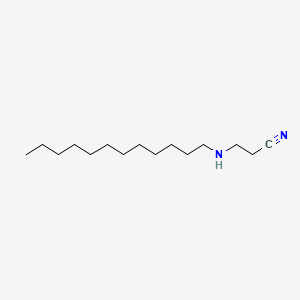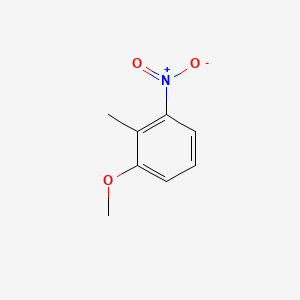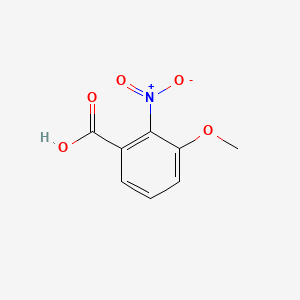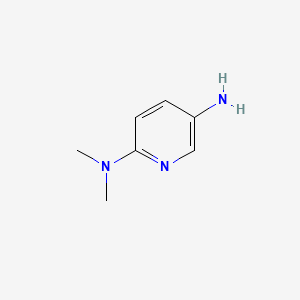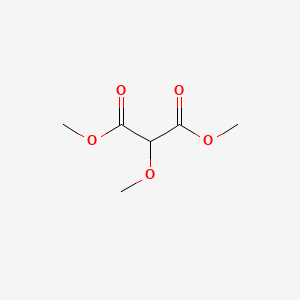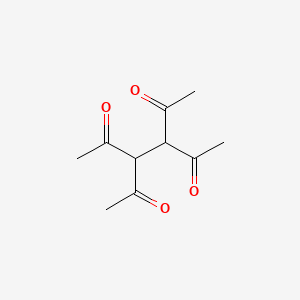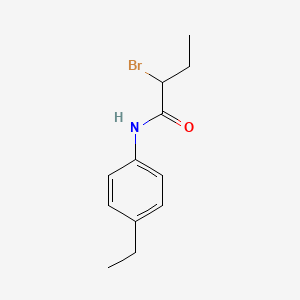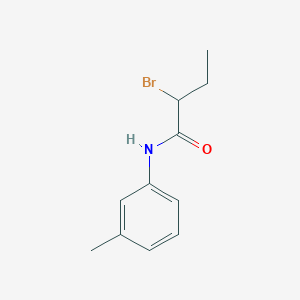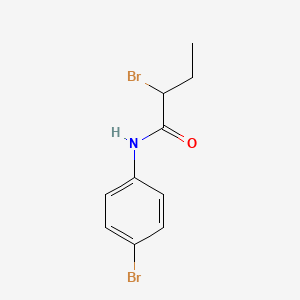![molecular formula C7H5F4N3O4 B1294031 [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 1171731-28-4](/img/structure/B1294031.png)
[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound characterized by the presence of difluoromethyl groups, a nitro group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of difluoromethyl-substituted hydrazine with a suitable diketone under acidic conditions to form the pyrazole ring. The nitro group is then introduced via nitration using nitric acid and sulfuric acid. Finally, the acetic acid moiety is attached through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products
Reduction: Formation of [3,5-bis(difluoromethyl)-4-amino-1H-pyrazol-1-yl]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Formation of esters like [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetate.
科学研究应用
Chemistry
In chemistry, [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The difluoromethyl groups can mimic the behavior of natural substrates, making it useful in enzyme studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The nitro group can be reduced to an amino group, which is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of [3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The difluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
3,5-difluoro-2,4,6-trinitroanisole: Similar in having difluoromethyl groups and nitro groups.
2,4,6,8,10,12-hexanitrohexaazaisowurtzitane: Another compound with multiple nitro groups, used in high-energy materials.
Uniqueness
[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is unique due to the combination of difluoromethyl groups and a pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-[3,5-bis(difluoromethyl)-4-nitropyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N3O4/c8-6(9)3-4(14(17)18)5(7(10)11)13(12-3)1-2(15)16/h6-7H,1H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSPMYFLEOGSNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)C(F)F)[N+](=O)[O-])C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
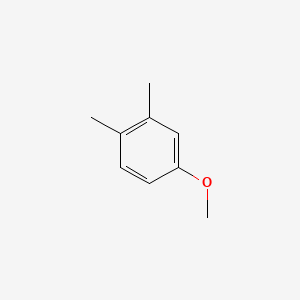
![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)
